molecular formula C8H10N4S2 B7784071 N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid

N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid

Cat. No.: B7784071
M. Wt: 226.3 g/mol
InChI Key: AMNPXXIGUOKIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.

    Reaction Conditions: The intermediates are then subjected to specific reaction conditions, such as controlled temperature, pressure, and the presence of catalysts, to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves:

    Batch or Continuous Production: Depending on the demand and application, the compound can be produced in batch reactors or continuous flow systems.

    Purification and Quality Control: The final product undergoes purification steps, such as crystallization or chromatography, to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular processes and functions.

Properties

IUPAC Name

N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPXXIGUOKIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)S)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)S)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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